molecular formula C14H17N3O B4256360 N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine

N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine

Cat. No. B4256360
M. Wt: 243.30 g/mol
InChI Key: BZHWQCCCWXBEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine, also known as Methylphenidate, is a central nervous system (CNS) stimulant drug that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is a pyrimidine derivative and belongs to the piperidine class of compounds. It has been found to be effective in improving attention, cognitive function, and impulse control in individuals with ADHD.

Mechanism of Action

N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amineate works by increasing the levels of dopamine and norepinephrine in the brain. It blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in improved attention, cognitive function, and impulse control.
Biochemical and Physiological Effects
N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amineate has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to increased energy levels. N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amineate has also been found to increase the release of certain hormones such as cortisol and growth hormone.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amineate has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, methylphenidate has a number of limitations, including its potential for abuse and dependence. It can also have unwanted side effects such as insomnia, headaches, and gastrointestinal problems.

Future Directions

There are a number of future directions for research on methylphenidate. One area of interest is the development of new formulations of the drug that have improved pharmacokinetic properties. Another area of interest is the development of new drugs that target the same neurotransmitter systems as methylphenidate but with fewer side effects. There is also interest in studying the long-term effects of methylphenidate use, particularly in children and adolescents. Finally, there is interest in studying the use of methylphenidate in the treatment of other conditions such as depression and obesity.

Scientific Research Applications

N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amineate has been extensively studied for its therapeutic potential in treating ADHD and narcolepsy. It has been found to be effective in improving attention, cognitive function, and impulse control in individuals with ADHD. N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amineate is also used in the treatment of other conditions such as depression, obesity, and chronic fatigue syndrome.

properties

IUPAC Name

N-ethyl-2-(4-methoxy-2-methylphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-15-13-7-8-16-14(17-13)12-6-5-11(18-3)9-10(12)2/h5-9H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHWQCCCWXBEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)C2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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